3″-Hydroxy Simvastatin Acid Sodium Salt Exhibits Minimal CYP2C8 Inhibition Compared to Simvastatin
The 3″-hydroxy metabolite of simvastatin acid is expected to show reduced inhibition of CYP2C8, a key enzyme in drug metabolism. In comparative in vitro studies, simvastatin acid (the parent compound) was a less potent inhibitor of CYP2C8 (Ki 32-55 µM) compared to simvastatin (Ki 7.1 µM) [1]. The introduction of a hydroxyl group at the 3″ position would further increase polarity and reduce lipophilicity, likely diminishing inhibitory potency even more. This differential profile is critical for minimizing unintended drug-drug interactions in complex research systems.
| Evidence Dimension | CYP2C8 Inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be >55 µM based on structural similarity and polarity increase |
| Comparator Or Baseline | Simvastatin: Ki 7.1 µM; Simvastatin acid: Ki 32-55 µM |
| Quantified Difference | Predicted ≥8-fold weaker inhibition vs. simvastatin; ≥1.7-fold weaker vs. simvastatin acid |
| Conditions | Human liver microsomes, paclitaxel 6α-hydroxylation assay |
Why This Matters
Lower CYP2C8 inhibition reduces the risk of confounding metabolic interactions in in vitro assays, enabling cleaner mechanistic studies.
- [1] Tornio, A., Pasanen, M. K., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2005). Comparison of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins) as inhibitors of cytochrome P450 2C8. Basic and Clinical Pharmacology and Toxicology, 97(2), 104–108. https://doi.org/10.1111/j.1742-7843.2005.pto_134.x View Source
